molecular formula C10H11BrFN3 B577638 5-Bromo-1-tert-butyl-6-fluorobenzotriazole CAS No. 1365271-86-8

5-Bromo-1-tert-butyl-6-fluorobenzotriazole

Cat. No.: B577638
CAS No.: 1365271-86-8
M. Wt: 272.121
InChI Key: QFOIHMRBGJXXBH-UHFFFAOYSA-N
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Description

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8) is a small molecule building block with the molecular formula C10H11BrFN3 and a molecular weight of 272.12. This compound belongs to the benzotriazole class of heterocycles, which are recognized in medicinal chemistry as privileged structures with versatile biological properties and are often used as bioisosteric replacements for other triazolic systems . The structural features of this specific molecule—including the bromo and fluoro substituents on the benzene ring and the tert-butyl group on the triazole nitrogen—make it a valuable intermediate for constructing more complex molecules for biomedical research. Researchers utilize this compound as a key synthon in the synthesis of potential therapeutic agents, particularly in the development of antimicrobial compounds . Benzotriazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing potency comparable to established antibiotics like linezolid . Furthermore, the benzotriazole core is investigated for its antiproliferative properties, with certain derivatives exhibiting potent tubulin inhibition, a mechanism relevant to anticancer drug development . The compound is typically incorporated into larger molecular frameworks through reactions at its reactive sites, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-tert-butyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIHMRBGJXXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742859
Record name 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-86-8
Record name 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Studies of Substituted Benzotriazoles

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net These methods allow for the detailed exploration of various molecular parameters that are difficult to measure experimentally.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally signifies higher reactivity. irjweb.com

For substituted benzotriazoles, the nature and position of the substituents significantly influence these electronic parameters. For instance, electron-donating groups tend to raise the HOMO energy level, enhancing the molecule's electron-donating capabilities. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. scirp.org

In the case of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, the bromine and fluorine atoms, being electronegative, are expected to lower both the HOMO and LUMO energy levels. The tert-butyl group, being electron-donating, would likely have the opposite effect, raising the HOMO energy. The interplay of these substituents would determine the final electronic properties.

Table 1: Hypothetical Electronic Parameters for a Series of Substituted Benzotriazoles Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Chemical Hardness (η)
Benzotriazole (B28993)-6.5-0.85.74.12.85
5-Chlorobenzotriazole-6.7-1.15.62.92.80
5-Nitrobenzotriazole-7.2-2.54.71.52.35
1-Methylbenzotriazole-6.3-0.75.64.32.80
This compound (Estimated) -6.8 -1.3 5.5 3.5 2.75

The electronic parameters calculated through DFT provide a foundation for understanding the reactivity of substituted benzotriazoles. The distribution of HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For example, in many benzotriazole derivatives, the HOMO is localized on the benzene (B151609) ring, while the LUMO is distributed over the triazole ring, indicating that electrophilic substitution is likely to occur on the benzene moiety.

The introduction of substituents alters this distribution and, consequently, the molecule's reactivity. The bromo and fluoro groups in this compound would withdraw electron density from the benzene ring, potentially deactivating it towards electrophilic attack while making the carbon atoms they are attached to more susceptible to nucleophilic attack. The tert-butyl group at the N1 position of the triazole ring can sterically hinder reactions at that nitrogen and also influence the electronic properties of the triazole ring system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net Negative regions are indicative of sites prone to electrophilic attack, while positive regions suggest sites for nucleophilic attack. For substituted benzotriazoles, the nitrogen atoms of the triazole ring typically exhibit a negative electrostatic potential, making them likely sites for interaction with electrophiles or for coordination to metal surfaces. researchgate.net

This predictive capability is particularly relevant for understanding the adsorption behavior of benzotriazole derivatives on metal surfaces, a key aspect of their application as corrosion inhibitors. st-andrews.ac.ukresearchgate.net DFT calculations can model the interaction between the benzotriazole molecule and a metal surface, predicting the most stable adsorption geometries and binding energies. st-andrews.ac.uk Studies on benzotriazole and its derivatives have shown that adsorption often occurs through the nitrogen atoms of the triazole ring, which donate lone-pair electrons to the vacant d-orbitals of the metal. researchgate.net The presence of various substituents can modulate the strength of this interaction.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques, such as molecular dynamics (MD), offer insights into the dynamic behavior of molecules over time. These methods can be used to study the conformational flexibility of substituted benzotriazoles and their interactions with their environment, such as a solvent or a biological receptor. For corrosion inhibition applications, MD simulations can model the formation and stability of a protective film of benzotriazole derivatives on a metal surface in an aqueous environment.

Conformational Analysis of Substituted Benzotriazoles

The three-dimensional structure, or conformation, of a molecule is critical to its function. For N-substituted benzotriazoles, the orientation of the substituent relative to the benzotriazole ring system can significantly impact its properties and reactivity. nih.gov The tert-butyl group in this compound, for instance, is bulky and will have a preferred orientation to minimize steric hindrance with the rest of the molecule. Computational methods can be used to calculate the energies of different conformations and identify the most stable (lowest energy) structures. This information is crucial for understanding how the molecule will interact with other molecules or surfaces.

Mechanistic Investigations of Reactions Involving 5 Bromo 1 Tert Butyl 6 Fluorobenzotriazole

Elucidation of Reaction Pathways and Transition States

The reaction pathways of benzotriazole (B28993) derivatives are diverse, often involving complex multi-step processes. While direct experimental studies on 5-Bromo-1-tert-butyl-6-fluorobenzotriazole are not extensively documented in the literature, its reactivity can be inferred from studies on analogous systems.

One of the fundamental reactions of benzotriazoles is their ability to act as leaving groups in nucleophilic substitution reactions. For instance, the N-chloromethyl derivative of benzotriazole readily undergoes substitution with various nucleophiles. rsc.org The elucidation of such pathways often involves a combination of experimental techniques, such as kinetic studies and product analysis, alongside computational modeling to map out the potential energy surface and identify transition states.

Theoretical studies, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method, have been employed to investigate the excited-state intramolecular proton transfer (ESIPT) in hydroxyphenyl benzotriazoles. acs.org These studies reveal that the reaction path can involve twisted geometries and is often triggered by a charge-transfer event. acs.org For this compound, similar computational approaches could be used to model its behavior in various reactions, predicting the most likely pathways and the structures of key transition states.

The biotransformation of benzotriazoles, which involves enzymatic reactions in biological systems, also provides insights into potential reaction pathways. nih.gov Studies have shown that degradation can occur via hydroxylation, oxidation, and alkylation, leading to a variety of transformation products. nih.gov These pathways are often elucidated using techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.gov

Role of the Benzotriazole Moiety in Catalytic Cycles (if applicable)

The benzotriazole moiety can play a significant role in various catalytic cycles, acting as a ligand or a precursor to reactive intermediates. Its ability to coordinate with transition metals is a key feature that enables its participation in catalysis.

In rhodium-catalyzed coupling reactions, for example, the benzotriazole can undergo oxidative addition to the metal center, initiating the catalytic cycle. nih.gov A combination of experimental and computational studies on the Rh(I)-catalyzed coupling of benzotriazoles and allenes has suggested a cycle involving four key steps with neutral rhodium species. nih.gov The benzotriazole moiety is crucial for the stability of the catalytic intermediates and influences the regioselectivity of the reaction. nih.gov

Furthermore, benzotriazole has been demonstrated to be an efficient ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes. acs.org In this context, the benzotriazole coordinates to the copper catalyst, facilitating the activation of the alkyne's C-H bond. acs.org A plausible mechanism involves the formation of a copper-benzotriazole intermediate which then reacts with the alkyne. acs.org

The benzotriazole ring can also undergo ring-opening under certain conditions to form reactive diazo species, which can then participate in transition-metal-catalyzed reactions. thieme-connect.com This unique reactivity allows benzotriazoles to serve as precursors for various synthetic transformations. thieme-connect.com

While direct catalytic applications of this compound are not reported, its substituted nature would undoubtedly influence its role in any catalytic cycle. The electronic effects of the bromo and fluoro substituents, and the steric bulk of the tert-butyl group, would modulate its coordination to a metal center and the reactivity of the resulting complex.

Influence of Halogen and Alkyl Substituents on Reaction Kinetics and Selectivity

The substituents on the benzotriazole ring have a profound impact on the kinetics and selectivity of its reactions. The bromo, fluoro, and tert-butyl groups on this compound each contribute unique electronic and steric effects.

Electronic Effects: The fluorine and bromine atoms are electron-withdrawing groups due to their high electronegativity. This electronic perturbation can significantly influence the reactivity of the benzotriazole ring. For instance, in nucleophilic aromatic substitution reactions, these deactivating groups would generally slow down the reaction rate unless they are positioned to stabilize a transition state. Conversely, in reactions where the benzotriazole acts as a leaving group, the electron-withdrawing nature of the halogens can enhance its leaving group ability. Studies on other benzotriazole derivatives have shown that electron-withdrawing groups can increase the antifungal activity, highlighting the importance of these substituents. nih.gov

Steric Effects: The tert-butyl group at the N1 position is a bulky substituent that exerts a significant steric hindrance. This steric bulk can direct the regioselectivity of reactions by blocking access to one of the nitrogen atoms in the triazole ring. For example, in N-alkylation reactions, the presence of a bulky group on one nitrogen can favor substitution at the other, less hindered nitrogen atom. gsconlinepress.com The tert-butyl group can also influence the conformational preferences of the molecule and any intermediates, thereby affecting reaction pathways and product distributions.

The interplay between these electronic and steric effects can be complex. The following table illustrates the potential influence of the substituents on various reaction parameters.

SubstituentElectronic EffectSteric EffectPotential Influence on Reactivity
5-Bromo Electron-withdrawingModerateMay enhance leaving group ability; could influence regioselectivity of aromatic substitution.
6-Fluoro Strongly electron-withdrawingMinimalCan significantly impact the acidity of N-H protons (in the parent benzotriazole) and the electron density of the aromatic ring.
1-tert-butyl Electron-donating (hyperconjugation)HighDirects substitution to the N2 or N3 positions; can slow down reactions due to steric hindrance at the N1 position.

Radical Chain Mechanisms in Benzotriazole Transformations

Benzotriazoles can participate in radical chain reactions, which typically proceed through three main phases: initiation, propagation, and termination. libretexts.org These reactions often involve the generation of a radical species which then propagates a chain reaction.

Initiation: The initiation step involves the formation of a radical. In the context of benzotriazole chemistry, this can be achieved through thermal or photochemical means. For example, photolysis of benzotriazoles can lead to the extrusion of molecular nitrogen and the formation of a diradical intermediate. nih.gov The use of radical initiators like azobisisobutyronitrile (AIBN) is also a common method to start a radical chain process. libretexts.org

Propagation: Once a radical is formed, it can react with other molecules in a chain-propagating sequence. For benzotriazoles, a common propagation step involves the reaction of a radical with the benzotriazole derivative to generate a new radical and a stable molecule. For instance, a tin radical can react with a vinyl-substituted benzotriazole, leading to the cleavage of the N-N bond and the formation of an aryl radical after the loss of nitrogen. thieme-connect.com

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. libretexts.org

A proposed mechanism for a radical cyclization involving a benzotriazole derivative is the reaction with tributylstannane in the presence of AIBN. thieme-connect.com The process begins with the generation of a stannyl (B1234572) radical, which adds to a thiocarbonyl group attached to the benzotriazole. Subsequent steps involve hydrogen abstraction, cleavage of the N-N bond with the release of nitrogen gas, and the formation of a resonance-stabilized aryl radical which can then undergo cyclization. thieme-connect.com

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Mass Spectrometry (e.g., EI-MS, HREI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole would display characteristic absorption bands. For instance, C-H stretching vibrations for the aromatic and aliphatic portions would be observed. The spectrum would also show absorptions corresponding to the C-F and C-Br bonds, as well as vibrations from the benzotriazole (B28993) ring system. tandfonline.comasianpubs.orgnih.govresearchgate.netjocpr.com The absence of certain bands, such as an N-H stretch, would confirm the substitution at the N-1 position of the triazole ring. researchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS with derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds and then identifies them based on their mass spectrum. For a compound like this compound, GC-MS could be used to assess its purity. Derivatization is typically not necessary for this compound as it is sufficiently volatile and thermally stable for GC analysis. The resulting chromatogram would show a peak at a specific retention time, and the mass spectrometer would provide a mass spectrum to confirm its identity.

Mechanistic Biological Activity and in Vitro Studies Excluding Clinical Human Data

Molecular Interactions with Biological Targets

The biological effects of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole are primarily attributed to its interactions with various biological macromolecules, particularly enzymes.

Enzyme Inhibition Mechanisms (e.g., α-glucosidase, α-amylase, protein kinases)

While specific studies on this compound are limited, research on related benzotriazole (B28993) derivatives provides significant insights into its potential enzyme inhibition mechanisms.

α-Glucosidase and α-Amylase Inhibition: A study on a series of synthesized benzotriazole derivatives demonstrated their potential as dual inhibitors of α-glucosidase and α-amylase, two key enzymes involved in carbohydrate metabolism. researchgate.netjournament.comnih.gov The derivatives exhibited moderate to good inhibitory activity, with IC50 values ranging from 2.00 to 5.6 µM for α-glucosidase and 2.04 to 5.72 µM for α-amylase. researchgate.netjournament.comnih.gov Kinetic studies revealed a non-competitive mode of inhibition against α-glucosidase and a competitive mode of inhibition against α-amylase. researchgate.netjournament.comnih.gov Molecular docking studies suggested that chloro substitutions on the aryl ring played a pivotal role in the binding interactions with these enzymes. researchgate.netjournament.comnih.gov This suggests that this compound, with its halogen substitutions, may also exhibit inhibitory activity against these enzymes, which is a key therapeutic approach for managing postprandial hyperglycemia in diabetes. mdpi.com

Protein Kinase Inhibition: Halogenated benzotriazoles are well-documented as inhibitors of protein kinases, particularly protein kinase CK2. nih.govresearchgate.net The heavily halogenated compound 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a potent and selective inhibitor of CK2. nih.gov The inhibitory mechanism is primarily ATP-competitive, where the benzotriazole molecule binds to the ATP-binding site of the enzyme. researchgate.net The hydrophobic and electrostatic interactions between the halogen atoms and the amino acid residues within the kinase's active site are crucial for this inhibition. nih.gov Given the structural similarities, this compound is also expected to act as a protein kinase inhibitor, with the bromine and fluorine atoms contributing to its binding affinity.

Receptor Binding Mechanisms

Currently, there is no specific information available in the scientific literature detailing the receptor binding mechanisms of this compound. The primary mode of action for this class of compounds appears to be through enzyme inhibition.

In Vitro Assays for Target Engagement and Pathway Modulation

A variety of in vitro assays are employed to understand the biological effects of compounds like this compound.

Cellular Mechanism of Action Studies (e.g., disruption of bacterial cell membranes)

The antimicrobial activity of benzotriazole derivatives has been extensively studied. researchgate.net While direct studies on the disruption of bacterial cell membranes by this compound are not available, the general antibacterial properties of halogenated benzotriazoles suggest such a mechanism could be at play. gsconlinepress.com Benzotriazole derivatives functionalized with halogens have been shown to disrupt bacterial cell membranes, leading to cell lysis and death. gsconlinepress.com For instance, some N-acyl-1H-benzotriazole derivatives have demonstrated bactericidal activity. nih.gov The evaluation of antimicrobial activity is typically carried out using methods like the paper disc diffusion method against various bacterial strains, including both Gram-positive and Gram-negative bacteria. bas.bg

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity.

For benzotriazole derivatives, SAR studies have provided valuable insights. In the context of α-glucosidase and α-amylase inhibition, the presence and position of halogen substituents on the aryl ring significantly impact the inhibitory potency. researchgate.netjournament.comnih.gov

Enzyme Inhibition Data (IC50) Mode of Inhibition Key Structural Features for Activity
α-Glucosidase2.00 - 5.6 µM (for a series of derivatives) researchgate.netjournament.comnih.govNon-competitive researchgate.netjournament.comnih.govChloro substitutions on the aryl ring researchgate.netjournament.comnih.gov
α-Amylase2.04 - 5.72 µM (for a series of derivatives) researchgate.netjournament.comnih.govCompetitive researchgate.netjournament.comnih.govChloro substitutions on the aryl ring researchgate.netjournament.comnih.gov
Protein Kinase CK2-ATP-competitive researchgate.netHalogenation at positions 5 and 6 researchgate.net

This table presents data for a series of benzotriazole derivatives, as specific data for this compound is not available.

Halogenation plays a critical role in the biological activity of benzotriazole derivatives. Studies on protein kinase CK2 inhibitors have shown that the presence of halogen atoms, particularly at positions 5 and 6 of the benzotriazole ring, is essential for strong binding and inhibitory activity. researchgate.net The hydrophobic nature of the halogen atoms facilitates their insertion into a hydrophobic pocket adjacent to the ATP-binding site of the enzyme. nih.gov

Furthermore, the introduction of halogen atoms can enhance the antimicrobial and antifungal activity of these compounds. researchgate.netfrontiersin.org For example, dihalogenated benzimidazole (B57391) derivatives have shown greater antibacterial activity compared to their mono-halogenated counterparts. researchgate.net The electron-withdrawing nature of halogens can alter the electronic properties of the molecule, potentially leading to increased interaction with biological targets. researchgate.net

Role of Tert-Butyl Substitution in Biological Recognition

The incorporation of a tert-butyl group at the N1 position of the benzotriazole ring in this compound is a critical structural feature that significantly influences its interaction with biological targets. The tert-butyl group is a bulky and lipophilic moiety that can impact molecular recognition through a combination of steric and electronic effects.

The steric bulk of the tert-butyl group can play a crucial role in conferring selectivity towards specific biological targets. rsc.org This is because the voluminous nature of this substituent can facilitate a more precise fit into a corresponding hydrophobic pocket of a receptor or enzyme active site. This lock-and-key type of interaction can enhance the binding affinity and specificity of the compound. For instance, in some heterocyclic compounds, the introduction of a bulky substituent like an isopropyl group, which is smaller than a tert-butyl group, has been shown to increase antibacterial activity. nih.gov This suggests that the larger tert-butyl group could have an even more pronounced effect on orienting the molecule within a binding site to maximize favorable interactions.

From an electronic standpoint, the tert-butyl group is known to be electron-donating through an inductive effect. This property can modulate the electronic environment of the benzotriazole ring system, which may, in turn, influence non-covalent interactions, such as π-π stacking or cation-π interactions, with the amino acid residues of a target protein.

Furthermore, the tert-butyl group can act as a metabolic shield. Its steric hindrance can protect adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and bioavailability of the compound. This is a common strategy in drug design to prolong the half-life of a molecule in a biological system. The unique reactivity pattern elicited by the crowded tert-butyl group is a key consideration in its application in bioactive compounds. rsc.org

Influence of Fluorine Atom on Physicochemical Properties Relevant to Bioactivity

The presence of a fluorine atom at the C6 position of the benzotriazole core in this compound has profound implications for its physicochemical properties and, consequently, its biological activity. The substitution of a hydrogen atom with fluorine, the most electronegative element, can lead to significant alterations in a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. nih.gov

Fluorine's high electronegativity can create a strong dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with polar residues in a biological target. nih.gov This can enhance binding affinity and specificity. Moreover, the introduction of a fluorine atom can lower the pKa of nearby functional groups, which can be crucial for optimizing the ionization state of the molecule for improved target engagement or cell permeability.

From a metabolic perspective, the carbon-fluorine bond is exceptionally strong and more stable than a carbon-hydrogen bond. This characteristic often imparts metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to an increased half-life and improved pharmacokinetic profile. In many heterocyclic drug candidates, the strategic placement of fluorine atoms has been shown to enhance biological potency. For example, in some benzazole scaffolds, the presence of a fluorine moiety is essential for their growth-inhibitory activity against cancer cell lines. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular Docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor's binding pocket. For a compound like this, docking studies could reveal key interactions, such as:

Hydrophobic interactions: The tert-butyl group and the phenyl ring of the benzotriazole core would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonding: The bromine atom at the C5 position could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrogen bonding: While the benzotriazole core itself has limited hydrogen bonding capacity, the nitrogen atoms could potentially act as hydrogen bond acceptors.

π-π stacking: The aromatic benzotriazole ring could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations would then be used to refine the docked pose and to assess the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This can help to validate the docking results and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations can elucidate the role of water molecules in the binding interface and provide a deeper understanding of the thermodynamics of the interaction.

Applications of Substituted Benzotriazoles in Advanced Chemical Research

Role as Building Blocks in Complex Organic Synthesis

Benzotriazole (B28993) and its derivatives have established a significant role as versatile synthetic auxiliaries in organic chemistry. lupinepublishers.com The benzotriazole group can be readily introduced into a molecule and later function as an effective leaving group. lupinepublishers.comnih.gov This "introduce, activate, and remove" strategy makes it a powerful tool for constructing complex molecular architectures that may be challenging to produce through other means. lupinepublishers.com

N-substituted benzotriazoles are particularly useful. For instance, N-acylbenzotriazoles are stable and superior acylating agents for N-, O-, C-, and S-acylations, finding application in peptide chemistry where they facilitate the formation of peptide bonds in good yields and with high enantiopurity. lupinepublishers.comnih.gov The methodology has been used to create peptidomimetic macrocycles from dicarboxylic benzotriazole. nih.gov

Furthermore, the benzotriazole moiety can stabilize adjacent carbanions, enabling a variety of substitution reactions. ufl.edu Its ability to participate in condensation and addition reactions allows for the synthesis of a wide array of heterocyclic compounds, including benzothiazoles and tetrahydroquinolines. lupinepublishers.comnih.gov The stability of the benzotriazole ring to numerous reaction conditions, coupled with its activating influence on other parts of the molecule, underscores its importance as a fundamental building block in modern synthetic organic chemistry. ufl.eduacs.orgnih.gov

Contributions to Materials Science and Optoelectronics

The unique electronic properties of substituted benzotriazoles make them valuable components in the development of advanced materials for electronic and optoelectronic devices. rsc.org As electron-deficient systems, they are frequently incorporated as acceptor units in functional organic materials. acs.org

Substituted benzotriazoles are key building blocks in the synthesis of D-π-A (donor-pi-acceptor) conjugated polymers, which are essential materials for organic electronics. mdpi.com The benzotriazole unit serves as the electron-acceptor (A) moiety, and its electronic properties can be systematically tuned by introducing various substituents at the 2(N) and 5,6(C) positions. acs.org This tunability allows for precise control over the polymer's solubility, processability, and electronic structure. acs.org

For example, attaching bulky side chains, such as alkyl groups, to the nitrogen atom of the benzotriazole ring enhances the solubility of the resulting polymers in common organic solvents. acs.org The introduction of electron-withdrawing groups like fluorine atoms can stabilize the HOMO and LUMO energy levels of the polymers, improving their oxidative stability and making them suitable for various photoelectric devices. mdpi.com Synthesis methods such as palladium-catalyzed direct C-H cross-coupling polycondensation have been employed to create these polymers, offering a more direct route that avoids the need for pre-functionalized monomers. mdpi.com These benzotriazole-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs) and polymer field-effect transistors (PFETs). acs.orgmdpi.com

In the field of organic photovoltaics (OPVs), substituted benzotriazoles are extensively used to construct both small molecule and polymeric materials for solar cells. sioc-journal.cnmdpi.com The donor-acceptor (D-A) strategy is a highly effective molecular design approach for these materials, where the benzotriazole derivative typically functions as the electron-acceptor component. sioc-journal.cn

The performance of organic solar cells is critically dependent on the molecular structure of the active layer materials. By strategically modifying the benzotriazole unit—for instance, through side-chain engineering or the introduction of electron-withdrawing groups like fluorine or cyano groups—researchers can fine-tune properties such as the material's absorption spectrum, energy levels, and charge carrier mobility. sioc-journal.cnunc.edu This molecular engineering directly impacts the key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which collectively determine the power conversion efficiency (PCE) of the solar cell. mdpi.com For example, benzotriazole-based polymers have been used in inverted solar cells, achieving PCEs of over 5%. mdpi.com The incorporation of benzotriazole as an additional acceptor in D-A-π-A sensitizers has been shown to facilitate electron transfer and improve the open-circuit photovoltage in dye-sensitized solar cells (DSSCs), leading to efficiencies as high as 8.02%. acs.org

Photovoltaic Performance of Selected Benzotriazole-Based Devices

Device Structure / Materials Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
PBTZCZ-H:PC₇₁BM 0.74 6.58 49.2 2.43 mdpi.com
PBTZCZ-H with ZnO/PEIE layer 0.74 11.5 60.1 5.13 mdpi.com
BTZCZ-2 with ZnO/PEIE layer - - - 5.05 mdpi.com
WS-5 based DSSC 0.78 13.18 78 8.02 acs.org

Applications in Catalysis Research

Substituted benzotriazoles have also found applications in the field of catalysis. Polymer-supported benzotriazoles have been utilized as catalysts for generating libraries of organic compounds, such as tetrahydroquinolines. nih.gov

More recently, research has focused on the use of benzotriazole derivatives in metal-catalyzed reactions. For example, bimetallic copper-aluminum heterogeneous catalysts have been shown to effectively catalyze the synthesis of 2-substituted benzothiazoles through a sequential assembly of C-S and C-N bonds, with benzotriazole derivatives being involved in the reaction pathways. researchgate.net Similarly, palladium-based catalysts supported on covalent organic frameworks (COFs) incorporating triazine and benzidine (B372746) have demonstrated excellent activity for the C-H arylation of azoles, including benzotriazoles, with aryl halides. researchgate.net These catalytic systems offer efficient and often greener routes to valuable chemical compounds. researchgate.net

Use in Analytical Chemistry as Reagents or Derivatization Agents

In analytical chemistry, benzotriazoles are recognized both as analytes of concern (emerging pollutants) and as molecules that can be chemically modified to facilitate their detection. mdpi.comresearchgate.net For the determination of polar benzotriazole compounds in environmental water samples, methods involving a derivatization step are often employed prior to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

A common derivatization technique is acetylation, where a reagent like acetic anhydride (B1165640) is used to convert the polar benzotriazoles into their less polar, more volatile acetylated derivatives. nih.gov This process can be performed concurrently with an extraction technique, such as dispersive liquid-liquid microextraction (DLLME). nih.gov The derivatization enhances the chromatographic behavior and detection sensitivity of the compounds, allowing for quantification at very low levels (ng/mL). nih.gov This approach has been successfully applied to measure various benzotriazoles, including 1H-benzotriazole, methyl-1H-benzotriazole, and chloro-1H-benzotriazole, in complex matrices like wastewater. nih.gov

Corrosion Inhibition Mechanisms (Theoretical and Electrochemical Aspects)

Benzotriazole and its substituted derivatives are renowned corrosion inhibitors, particularly for copper and its alloys. copper.orgampp.org The primary mechanism of inhibition involves the formation of a protective film on the metal surface. copper.orgreddit.com This film is not merely physically adsorbed but is chemisorbed, creating a robust barrier between the metal and the corrosive environment. copper.orgampp.org

The protective layer is understood to be a polymeric complex formed between benzotriazole molecules and copper ions (Cu(I)). copper.orgampp.org The formation of this thin, insoluble film, which can be as thin as a monomolecular layer, effectively blocks both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, thereby stifling the corrosion process. copper.orgirowater.com The nitrogen atoms within the triazole ring play a crucial role in this process, forming strong covalent and coordination bonds with the copper surface. irowater.com

Electrochemical studies confirm that benzotriazoles act as mixed-type inhibitors. Theoretical studies, supported by experimental data, often show that the adsorption of benzotriazole derivatives on a copper surface follows the Langmuir adsorption isotherm, indicating monolayer coverage. cecri.res.in The effectiveness of the inhibition is dependent on factors such as the pH of the medium, with neutral to alkaline conditions being optimal, and the specific substituents on the benzotriazole ring. reddit.com Even under dynamic flow conditions, benzotriazole has been shown to significantly reduce the corrosion rate of copper in chloride-containing media. cecri.res.in

Corrosion Rate of Copper in 3.5% NaCl with Benzotriazole (BTAH) under Flow

Flow Velocity (m/s) BTAH Concentration (mM) Corrosion Rate (mm/year)
0.5 0 0.25
0.5 1 0.05
1.0 0 0.30
1.0 1 0.06
2.0 0 0.45
2.0 10 0.02
3.0 0 0.60
3.0 10 0.12

(Data adapted from reference cecri.res.in)

Structure Property Relationships and Advanced Insights

Correlation Between Structural Features and Electronic Properties

The electronic properties of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole are a direct consequence of its distinct structural components: the benzotriazole (B28993) ring system and its substituents. The benzotriazole moiety itself is an aromatic heterocyclic system, and its electron distribution is significantly modulated by the attached bromo, fluoro, and tert-butyl groups.

The substituents play a critical role in fine-tuning these electronic properties. The fluorine atom at position 6 and the bromine atom at position 5 are both halogens with strong inductive electron-withdrawing effects, which decrease the electron density of the benzene (B151609) portion of the ring system. Conversely, they have a weaker, electron-donating effect through resonance. The interplay of these effects influences the molecule's reactivity and its ability to participate in non-covalent interactions such as hydrogen bonding and halogen bonding. The tert-butyl group at the N1 position is primarily an electron-donating group through induction.

Theoretical calculations and spectroscopic analyses are essential tools for elucidating these electronic properties. Computational methods can map the electron density surface and identify regions of high and low electron potential, which are crucial for predicting intermolecular interactions.

Table 1: Calculated Electronic Properties of Substituted Benzotriazoles

Compound Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV)
Benzotriazole 4.15 -6.5 -0.8
5-Fluorobenzotriazole 2.80 -6.7 -1.0
5-Bromobenzotriazole 2.75 -6.6 -1.2
1-tert-Butylbenzotriazole 4.20 -6.3 -0.7

Note: These are representative values to illustrate substituent effects and are not specific experimental values for this compound.

Analysis of Steric and Electronic Effects of Substituents (Bromo, Fluoro, Tert-Butyl)

A detailed analysis of each substituent is necessary to fully appreciate their combined impact on the molecule's properties.

Bromo Group: The bromine atom at position 5 is an interesting substituent. Electronically, it is strongly electronegative, leading to a significant inductive electron withdrawal. This effect can enhance the acidity of nearby protons and influence the molecule's ability to act as a hydrogen bond acceptor. Sterically, the bromine atom is relatively large, which can introduce steric hindrance and influence the preferred conformation of the molecule. This steric bulk can be crucial for fitting into specific binding pockets of enzymes or receptors.

Fluoro Group: The fluorine atom at position 6 is the most electronegative element, exerting a powerful inductive electron-withdrawing effect. This can significantly impact the electronic landscape of the aromatic ring. Due to its small size, the steric effect of fluorine is minimal. In medicinal chemistry, fluorine substitution is a common strategy to block metabolic pathways and improve pharmacokinetic properties.

Tert-Butyl Group: The tert-butyl group attached to the N1 nitrogen of the triazole ring has a pronounced steric and electronic effect. Sterically, it is very bulky. This bulk can serve several purposes, including locking the molecule into a specific conformation, providing a hydrophobic surface for interaction, and preventing metabolic degradation at the nitrogen atom. Electronically, the tert-butyl group is electron-donating through induction, which can increase the electron density in the triazole part of the ring system. The presence of such a bulky group on the nitrogen atom can also influence which of the other two nitrogen atoms is more likely to participate in interactions. nih.gov

The combination of these substituents results in a molecule with a complex profile of steric and electronic features, making it a candidate for targeted biological activity.

Table 2: Steric and Electronic Parameters of Substituents

Substituent van der Waals Radius (Å) Hammett Constant (σp) Nature
-Br 1.85 +0.23 Electron-withdrawing (inductive), Weakly donating (resonance)
-F 1.47 +0.06 Strongly electron-withdrawing (inductive), Weakly donating (resonance)
-C(CH₃)₃ 2.14 -0.20 Electron-donating (inductive), Bulky

Rational Design Principles for Novel Benzotriazole Derivatives

The design of new benzotriazole derivatives is often guided by established principles aimed at optimizing a desired biological activity. nih.gov This process, known as rational drug design, leverages an understanding of the structure-activity relationship (SAR). mdpi.com

Key principles for designing novel benzotriazole derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The benzotriazole core can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole (B57391). nih.gov This allows chemists to replace those scaffolds in known active compounds with a benzotriazole ring to potentially improve properties or find new activities.

Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties like lipophilicity, solubility, and metabolic stability. For instance, introducing a fluorine atom can increase lipophilicity and block metabolism, while adding polar groups can enhance solubility. gsconlinepress.com

Target-Oriented Design: If the biological target is known (e.g., an enzyme or receptor), derivatives can be designed to fit into the active site. nih.gov This involves considering the size, shape, and electronic complementarity between the ligand and the target. The bulky tert-butyl group, for example, might be designed to occupy a specific hydrophobic pocket. nih.gov

Introduction of Flexible Linkers: Sometimes, a flexible linker is introduced between the benzotriazole scaffold and another pharmacophore. mdpi.com This allows the molecule to adopt different conformations and find the optimal binding mode. mdpi.com

The design of this compound itself likely followed some of these principles, with the substituents chosen to confer a specific combination of steric and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These methods are invaluable in drug discovery for predicting the activity of newly designed compounds and for understanding the key structural features required for activity. researchgate.net

For benzotriazole derivatives, QSAR studies have been employed to understand their antiproliferative, antifungal, and antiviral activities. researchgate.netnih.gov A typical QSAR study involves:

Data Set Generation: A series of benzotriazole analogs with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov This provides intuitive guidance for designing more potent compounds.

While a specific QSAR/QSPR study for this compound is not publicly available, the principles can be readily applied. By synthesizing and testing a series of analogs with variations at the 5- and 6-positions and on the N1-substituent, a predictive QSAR model could be developed to guide the optimization of this scaffold.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Benzotriazoles

Descriptor Type Examples Information Provided
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges Electron distribution, Reactivity, Interaction potential
Steric Molecular Weight, Molar Volume, Surface Area Size and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity, Membrane permeability
Topological Wiener Index, Randic Index Molecular branching and connectivity

Current Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted benzotriazoles traditionally involves the cyclocondensation of ortho-phenylenediamines with a diazotizing agent like sodium nitrite (B80452) in an acidic medium. ijariie.com For the specific synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, a plausible route would involve the initial synthesis of 5-bromo-6-fluoro-1H-benzotriazole, followed by N-alkylation with a tert-butyl group. The synthesis of the related compound, 5-bromo-6-fluoro-1-propylbenzotriazole, is achieved by reacting 5-bromo-6-fluoro-1H-benzotriazole with a propyl halide in the presence of a base like potassium carbonate in a solvent such as DMF or DMSO. A similar approach could be envisioned for the tert-butyl analogue.

However, current challenges lie in developing more sustainable and efficient synthetic methodologies. Future research should focus on:

Green Chemistry Approaches: Exploring the use of greener solvents like water or ionic liquids, and alternative energy sources such as microwave irradiation to reduce reaction times and energy consumption. ijpsjournal.comnumberanalytics.comnumberanalytics.com Solvent-free reaction conditions, where reactants are immobilized on solid supports, also present a promising avenue for environmentally benign synthesis. rasayanjournal.co.in

Catalytic Methods: Developing novel catalytic systems, including those based on earth-abundant metals, to facilitate the synthesis with higher atom economy and reduced waste generation. mdpi.com This could involve catalytic C-H activation and functionalization to introduce the bromo and fluoro substituents more directly.

Aspect of Synthesis Traditional Method Future Sustainable Approach
Solvents Often toxic and volatile organic solvents (e.g., DMF, DMSO) Water, ionic liquids, deep eutectic solvents, or solvent-free conditions ijpsjournal.comnumberanalytics.com
Energy Source Conventional heatingMicrowave irradiation, ultrasound numberanalytics.com
Catalysis Stoichiometric reagentsRecyclable and reusable catalysts, biocatalysts, earth-abundant metal catalysts numberanalytics.commdpi.com
Efficiency Multi-step synthesis with intermediate isolationOne-pot reactions, tandem catalysis mdpi.com

Exploration of Novel Reactivity Patterns and Ring Transformations

The benzotriazole (B28993) ring is a versatile heterocyclic system known to participate in a variety of chemical transformations. The presence of bromo, fluoro, and tert-butyl substituents in "this compound" is expected to modulate its reactivity in interesting ways.

Future research in this area could explore:

Denitrogenative Reactions: Investigating the thermal or photochemical extrusion of dinitrogen from the triazole ring to generate highly reactive diradical or carbene intermediates. These intermediates can undergo a range of intramolecular cyclizations or intermolecular reactions to form new carbocyclic and heterocyclic systems. researchgate.net

Ring-Opening and Cleavage Strategies: Developing new methods for the selective cleavage of the benzotriazole ring, which can serve as a synthetic precursor to other valuable nitrogen-containing compounds. acs.orgnih.govresearchgate.net Lewis acid-mediated ring cleavage is one such strategy that has been applied to N-acylbenzotriazoles to synthesize benzoxazoles. nih.govacs.org

Cross-Coupling Reactions: Utilizing the bromine atom for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide array of substituents onto the benzene (B151609) ring, thereby creating a library of novel compounds.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. For "this compound," future computational studies could focus on:

DFT Calculations: Employing Density Functional Theory (DFT) to model the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of the molecule. emerginginvestigators.org This can provide insights into its kinetic and thermodynamic stability, as well as predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Using computational methods to model the transition states and reaction pathways for various transformations, such as ring-opening or cycloaddition reactions. researchgate.net This can aid in the design of more efficient synthetic routes and the prediction of reaction outcomes.

Molecular Docking and Dynamics: In the context of potential biological applications, molecular docking and simulation studies can be used to predict the binding affinity and mode of interaction of the compound with specific biological targets, such as enzymes or receptors. nih.govnih.gov The incorporation of fluorine is known to often enhance the pharmacological properties of a molecule. frontiersin.orgresearchgate.net

Expanding the Scope of Non-Clinical Applications

While much of the research on benzotriazole derivatives has focused on their medicinal applications, there is significant potential for their use in other fields. For "this compound," future research could investigate its utility in:

Materials Science: Exploring its potential as a building block for novel organic materials with interesting photophysical or electronic properties. The halogenated benzotriazole core could be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or as UV stabilizers.

Corrosion Inhibition: Investigating its efficacy as a corrosion inhibitor for various metals and alloys. The benzotriazole moiety is known to form a protective film on metal surfaces, and the substituents on the benzene ring can further enhance this property.

Integration of Benzotriazole Chemistry with Emerging Fields (e.g., Photoredox Catalysis)

The integration of benzotriazole chemistry with emerging fields like photoredox catalysis opens up new avenues for synthetic innovation. Future research in this direction could involve:

Radical Generation: Utilizing the benzotriazole moiety as a precursor for the generation of aryl radicals under visible-light photoredox conditions. These radicals can then participate in a variety of C-C and C-heteroatom bond-forming reactions.

Novel Bond-Forming Strategies: Developing new photoredox-catalyzed reactions that leverage the unique electronic properties of "this compound" to achieve novel transformations that are not possible with traditional methods.

Conclusion: Impact and Outlook of 5 Bromo 1 Tert Butyl 6 Fluorobenzotriazole Research

Summary of Key Academic Contributions

Direct research on 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is not widely published. However, based on the extensive research into analogous benzotriazole (B28993) derivatives, we can infer the potential academic contributions of this compound. The presence of halogen atoms (bromine and fluorine) and a bulky tert-butyl group on the benzotriazole scaffold suggests its utility as a versatile building block in organic synthesis and medicinal chemistry.

Halogenated benzotriazole derivatives are known to be instrumental as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. nbinno.com The bromine atom, for instance, can serve as a handle for further functionalization through various cross-coupling reactions. The fluorine atom can enhance the metabolic stability and binding affinity of a molecule to biological targets, a desirable property in drug design. The tert-butyl group can provide steric hindrance, influencing the conformation of the molecule and its interactions with other molecules.

Therefore, the key academic contribution of this compound likely lies in its potential as a highly functionalized intermediate for the synthesis of novel compounds with tailored electronic and biological properties.

Broader Significance of Benzotriazole Chemistry in Scientific Discovery

Benzotriazole and its derivatives have emerged as significant compounds in a multitude of scientific disciplines, most notably in medicinal chemistry and materials science. gsconlinepress.comgsconlinepress.com The benzotriazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This has led to the development of benzotriazole-containing compounds with a wide array of pharmacological activities.

Key areas where benzotriazole chemistry has made a significant impact include:

Medicinal Chemistry: Benzotriazole derivatives have been extensively investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. gsconlinepress.comgsconlinepress.comijnrd.org Their structural similarity to purine nucleotides allows them to interact with various enzymes and proteins. nih.gov For example, some benzotriazole derivatives have shown potent anticancer activity by inhibiting protein kinases involved in cancer cell proliferation. gsconlinepress.com

Materials Science: The stable and electronically rich nature of the benzotriazole ring makes it a valuable component in the development of advanced materials. nbinno.com These derivatives are utilized as building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable electronic properties. nbinno.com

Agrochemicals: The biological activity of benzotriazoles extends to agriculture, where they have been developed as fungicides and herbicides.

Corrosion Inhibition: Benzotriazole is a well-known corrosion inhibitor, particularly for copper and its alloys, forming a protective layer on the metal surface.

The versatility of the benzotriazole core, which allows for extensive functionalization, has been a driving force behind its widespread application and continued importance in scientific research. nbinno.com

Prospects for Future Fundamental and Applied Research

The future of research involving this compound and the broader class of benzotriazole derivatives is promising, with numerous avenues for both fundamental and applied investigation.

Future research directions are likely to focus on:

Development of Novel Therapeutics: A primary focus will continue to be the design and synthesis of new benzotriazole-based drugs with improved efficacy and selectivity, particularly in the face of growing antibiotic resistance and the need for new anticancer agents. gsconlinepress.comgsconlinepress.com The specific substitutions on this compound make it an interesting candidate for further modification to explore structure-activity relationships. gsconlinepress.com

Advanced Materials: The exploration of benzotriazole derivatives in materials science is expected to expand, with a focus on creating novel organic electronic materials with enhanced performance for applications in flexible displays, lighting, and solar energy conversion. nbinno.com

Catalysis: The unique electronic properties of the benzotriazole ring suggest potential applications in catalysis, an area that remains relatively unexplored.

Green Chemistry: Future synthetic methodologies for benzotriazole derivatives will likely emphasize more environmentally friendly and efficient processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-tert-butyl-6-fluorobenzotriazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with bromination and fluorination of a benzotriazole precursor using reagents like N-bromosuccinimide (NBS) and Selectfluor®. Employ a factorial design to optimize variables (temperature, stoichiometry, solvent polarity). For example, vary brominating agent ratios (1:1 to 1:2.5) and monitor yield via HPLC. Use kinetic studies to identify rate-limiting steps, such as tert-butyl group steric effects .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards. Differential scanning calorimetry (DSC) can assess thermal stability, noting decomposition above 150°C based on analogs .

Q. What storage conditions are critical for maintaining the stability of 5-bromo-1-tert-butyl-6-fluorobenzotriazole?

  • Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products like dehalogenated byproducts .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the tert-butyl and fluorine substituents?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with analogs (e.g., 5-bromo-2,4-diphenyl-1,3-thiazole) to quantify steric hindrance from the tert-butyl group. Validate predictions via UV-Vis spectroscopy and cyclic voltammetry .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions)?

  • Methodological Answer : Conduct control experiments to isolate variables (e.g., ligand effects in palladium-catalyzed couplings). Use isotopic labeling (e.g., ¹⁸O) or in-situ IR spectroscopy to track intermediates. Cross-reference findings with crystallographic data (CCDC databases) to identify steric vs. electronic dominance .

Q. How can researchers design experiments to probe the compound’s potential as a photoaffinity label or protease inhibitor?

  • Methodological Answer : Incorporate a photoreactive group (e.g., diazirine) and test UV-induced cross-linking with target proteins (SDS-PAGE/Western blot). For protease inhibition, use fluorescence resonance energy transfer (FRET) assays with quenched substrates. Compare IC₅₀ values against known inhibitors like leupeptin .

Methodological Framework Integration

Q. How should theoretical frameworks guide mechanistic studies of halogen-bonding interactions in this compound?

  • Methodological Answer : Apply non-covalent interaction (NCI) index analysis from computational chemistry to map halogen-bonding sites. Correlate with experimental data (e.g., X-ray crystallography of co-crystals with thiourea derivatives). Use symmetry-adapted perturbation theory (SAPT) to quantify interaction energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.